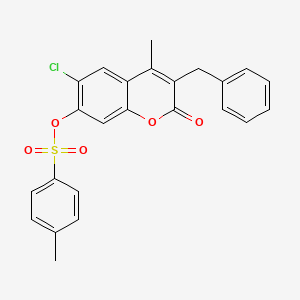![molecular formula C24H31NO5 B11015170 5-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11015170.png)
5-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a chromen-2-one core, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
The synthesis of 5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.
Introduction of the Decahydroisoquinoline Moiety: This step involves the addition of the decahydroisoquinoline group to the chromen-2-one core through a series of nucleophilic substitution reactions.
Functionalization of the Hydroxy Group: The hydroxy group is introduced through selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Final Assembly: The final step involves the coupling of the functionalized chromen-2-one core with the decahydroisoquinoline moiety under controlled conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
科学的研究の応用
5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Interacting with Receptors: It can bind to cellular receptors, triggering a cascade of intracellular signaling events that lead to physiological responses.
Modulating Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in protein synthesis.
類似化合物との比較
5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Quinoline Derivatives: Quinoline derivatives are known for their wide range of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.
Coumarin Derivatives: Coumarin derivatives, like the chromen-2-one core, are studied for their anticoagulant, anti-inflammatory, and anticancer activities.
The uniqueness of 5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE lies in its specific combination of functional groups and its potential for diverse biological activities.
特性
分子式 |
C24H31NO5 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
5-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-7-methyl-4-propylchromen-2-one |
InChI |
InChI=1S/C24H31NO5/c1-3-6-17-13-22(27)30-20-12-16(2)11-19(23(17)20)29-15-21(26)25-10-9-24(28)8-5-4-7-18(24)14-25/h11-13,18,28H,3-10,14-15H2,1-2H3 |
InChIキー |
XXBFIILGHOSOBM-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N3CCC4(CCCCC4C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


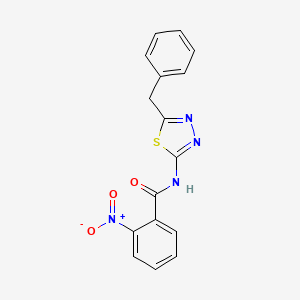
![ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11015099.png)
![[1-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11015104.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B11015105.png)
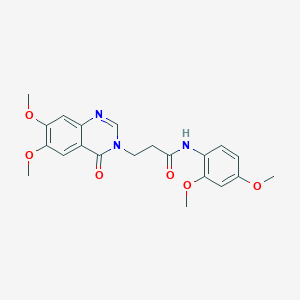
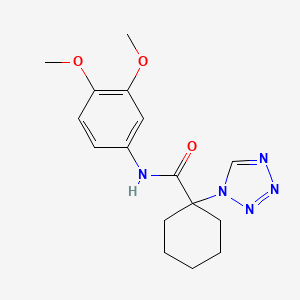
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11015119.png)
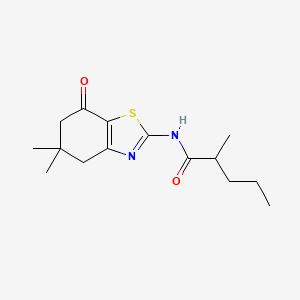
![2-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11015145.png)
![4-phenyl-N-[(2E)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11015151.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B11015178.png)

